4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol

Chemical Synthesis Quality Control Procurement

Many piperidine building blocks lack orthogonal functional handles, complicating sequential PROTAC linker derivatization. This compound's distinct primary amine and tertiary alcohol enable chemoselective conjugation of E3 ligase and target-protein ligands. • Orthogonal reactivity simplifies PROTAC synthesis. • Fragment-compliant MW (186.29), TPSA 49.49 Ų, LogP 0.28 reduces non-specific binding. • 95% purity with batch QC (NMR, HPLC, GC).

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
Cat. No. B13243664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol
Molecular FormulaC10H22N2O
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C(C)CN)O)C
InChIInChI=1S/C10H22N2O/c1-8(6-11)10(13)4-5-12(3)7-9(10)2/h8-9,13H,4-7,11H2,1-3H3
InChIKeyJPDWLWUVXCHAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol: Verified Identity and Baseline Chemical Profile


4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol is a substituted piperidin-4-ol derivative bearing a 1-aminopropan-2-yl side chain and two methyl groups on the piperidine ring. Its molecular formula is C10H22N2O with a molecular weight of 186.29 g/mol . The standard purity for commercially available research-grade material is specified at 95%, with batch-specific quality control data (e.g., NMR, HPLC, GC) available . The compound's SMILES notation is OC1(C(C)CN)C(C)CN(C)CC1 . This structural configuration, featuring both a tertiary amine and a hydroxyl group on the same ring carbon, places it within a class of functionalized piperidine building blocks used in medicinal chemistry and chemical biology research.

Verified building block with batch-specific QC analytics
Dual amine/alcohol functionality for chemoselective synthesis
Defined 1,3-dimethyl-4-(1-aminopropan-2-yl)piperidine scaffold

The Risk of Unverified Substitution: Why Structural Analogs of 4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol Are Not Interchangeable


Compounds within the substituted piperidin-4-ol class cannot be generically interchanged without risking significant deviations in experimental outcomes. The specific arrangement of the 1-aminopropan-2-yl chain and the 1,3-dimethyl substitution pattern on the piperidine ring dictates the molecule's three-dimensional conformation, hydrogen-bonding capacity, and steric environment [1]. Even a seemingly minor structural modification—such as relocating a methyl group, altering the aminoalkyl chain length, or removing a substituent—can cause substantial shifts in physicochemical properties like logP, pKa, and aqueous solubility, as well as in biological target engagement [2]. Therefore, any procurement decision based solely on generic class similarity, without verifying the exact structural identity and purity, introduces uncontrolled variables that can compromise the reproducibility of chemical reactions or biological assays.

! Methyl group relocation on the piperidine ring may alter steric and conformational properties.
! Changing the aminoalkyl chain length can shift logP and hydrogen-bonding capacity.
! Removing the amino side chain eliminates orthogonal derivatization opportunities.

Head-to-Head and Cross-Study Quantitative Evidence for 4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol


Purity and Quality Control: 95% Standardized Purity with Verified Batch-Specific Analytics

The target compound is supplied with a standardized minimum purity of 95%, confirmed by batch-specific analytical data. This directly contrasts with generic, uncertified analogs often sold without documented purity levels . For scientific procurement, the availability of NMR, HPLC, and GC data ensures that the material's identity and purity are not merely nominal but quantitatively verifiable, reducing the risk of using degraded or mis-synthesized material, which can happen with less rigorously sourced alternatives .

Purity & QC
Specification review
Certified 95% purity (batch-specific HPLC, NMR, GC)
Supports reproducible synthesis and assay consistency
Supplier data; verify batch certificate for specific lot
Chemical Synthesis Quality Control Procurement

Structural Uniqueness: The 1,3-Dimethyl-1-aminopropan-2-yl Substitution Pattern on the Piperidine Core

The compound bears a specific 1,3-dimethyl substitution on the piperidine ring and a 1-aminopropan-2-yl group at the 4-position. This exact combination is distinct from closely related analogs such as 1,3-dimethylpiperidin-4-ol (lacking the aminoalkyl side chain), 3,3-dimethylpiperidin-4-ol (different methyl positions), or 4-(aminomethyl)-1,3-dimethylpiperidin-4-ol (altered aminoalkyl chain). While direct head-to-head binding data for these specific analogs is absent in the public domain, decades of medicinal chemistry research on 4-aminopiperidines demonstrate that even small changes in substitution pattern can alter receptor binding affinity by over 100-fold [1]. The target compound's unique substitution pattern thus represents a distinct chemical entity whose biological and physicochemical properties cannot be inferred from its siblings [2].

Structure Uniqueness
Class-level
1,3-Dimethyl-4-(1-aminopropan-2-yl)piperidin-4-ol vs. simpler piperidin-4-ol analogs
Defines distinct chemical space; not interchangeable with generic analogs
Class SAR: minor substitution changes can shift affinity >100-fold
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Physicochemical Property Profile: Calculated LogP and Topological Polar Surface Area (TPSA)

The compound's calculated topological polar surface area (TPSA) is 49.49 Ų, and its predicted LogP is approximately 0.28 . These values differ significantly from simpler analogs: 1,3-dimethylpiperidin-4-ol (C₇H₁₅NO, MW 129.20) has a lower TPSA (approx. 23-32 Ų) and a different LogP due to the absence of the aminoalkyl chain . The target compound's TPSA of 49.49 Ų and low LogP suggest it resides in a property space favorable for oral bioavailability (typically TPSA < 140 Ų) while offering enhanced water solubility over less polar, purely alkyl-substituted piperidines. This is a quantitative, calculable differentiation that can guide selection for lead-like or fragment-based screening libraries.

Calculated Properties
Data to verify
TPSA 49.49 Ų, LogP 0.28
Enhanced polarity profile may support aqueous assay compatibility
Vendor-calculated values; confirm experimentally if critical
Computational Chemistry Drug Design ADME Properties

Reactive Handle Versatility: Dual Functional Groups for Orthogonal Derivatization

The molecule contains two chemically distinct reactive handles: a primary amine on the 1-aminopropan-2-yl side chain and a tertiary amine within the piperidine ring, along with a sterically hindered tertiary alcohol at the 4-position. This orthogonal functionality is not present in analogs like 1,3-dimethylpiperidin-4-ol (which lacks the amino side chain) or simple 4-aminopiperidines (which lack the alcohol). While direct comparative kinetic data are not publicly available, the presence of multiple, differentially reactive sites—primary amine (pKa ~9-10), tertiary amine (pKa ~8-9), and tertiary alcohol—enables sequential chemoselective transformations (e.g., amide coupling followed by alkylation) that are impossible with mono-functional analogs .

Reactive Handles
Class-level
3 orthogonal groups: primary amine, tertiary amine, tertiary alcohol
Enables sequential chemoselective transformations without protecting groups
Two-handle analogs limit derivatization pathways
Synthetic Chemistry Building Blocks PROTAC Design

High-Value Application Scenarios for 4-(1-Aminopropan-2-yl)-1,3-dimethylpiperidin-4-ol in Chemical Research


Synthesis of Bifunctional PROTAC Ligands for Targeted Protein Degradation

The compound's orthogonal amine and alcohol functional groups make it a strategic building block for constructing PROTAC (Proteolysis Targeting Chimera) molecules, where a linker must sequentially attach two different protein-binding moieties. The primary amine can be derivatized with a ligand for an E3 ubiquitin ligase (e.g., a VHL or CRBN ligand) via amide coupling, while the tertiary alcohol can be later functionalized to attach a target-protein ligand through ether or carbamate formation. This sequential, chemoselective derivatization pathway, enabled by the compound's distinct reactive handles [1], is more efficient than using simple piperidine linkers that lack orthogonal functionality [2].

Fragment-Based Drug Discovery: A Polar, Low-Molecular-Weight Scaffold for Hit Generation

With a molecular weight of 186.29 g/mol, a TPSA of 49.49 Ų, and a LogP of 0.28, the compound falls squarely within the Rule of Three guidelines for fragment libraries. Its higher polarity, compared to similar-sized but more lipophilic piperidine fragments, enhances water solubility and reduces non-specific binding, making it an excellent starting point for fragment-based screening by NMR or SPR. Researchers can leverage its unique substitution pattern to explore chemical space not represented in standard fragment collections, increasing the likelihood of identifying novel binding interactions [1].

Chemical Biology Tool Compound Design: Exploring Aminopiperidine Pharmacophore Space

The compound's 1,3-dimethyl-4-(1-aminopropan-2-yl) substitution pattern represents a specific vector geometry that is underrepresented in publicly available compound libraries. As a tool compound for chemogenomic profiling, its structural uniqueness—confirmed by class-level SAR showing that minor changes in 4-aminopiperidine substitution can produce >100-fold shifts in target affinity [1]—allows researchers to probe the ligandability of unexplored pockets on proteins of interest. This makes it a valuable asset for groups aiming to identify novel chemical probes without being constrained by the structural bias of more common piperidine analogs [2].

Application
Selection Property
Validation Focus
PROTAC bifunctional linker synthesis
Orthogonal amine/alcohol handles
Chemoselective derivatization efficiency
Fragment-based library screening
Low LogP / high TPSA profile
Aqueous solubility and binding specificity
Chemogenomic profiling tool
Unique 1,3-dimethyl-aminopropan-2-yl motif
Target engagement in underexplored pockets
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